

Comprehensive Literature Review of Heptane-1,2,7-triol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heptane-1,2,7-triol

Cat. No.: B1591789

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on **heptane-1,2,7-triol** is notably scarce. This document compiles all available information from chemical databases and supplier specifications. Due to the limited primary research, a comprehensive review with extensive experimental data and established biological pathways is not currently possible. This guide serves to consolidate the existing foundational knowledge.

Introduction and Chemical Identity

Heptane-1,2,7-triol is a tri-hydroxyl organic compound belonging to the heptane family.^[1] Its structure consists of a seven-carbon aliphatic chain with hydroxyl (-OH) groups located at the first, second, and seventh carbon positions.^[1] The presence of these three hydroxyl groups makes the molecule significantly more polar and hydrophilic compared to its parent alkane, heptane.^[1] This polarity and the capacity for hydrogen bonding are expected to result in a higher boiling point and melting point than non-hydroxylated heptanes.^[1]

While specific applications are not well-documented in peer-reviewed literature, its structure suggests potential utility as a building block in the synthesis of more complex molecules.^[1] It could also find use in the formulation of surfactants, plasticizers, or other specialty chemicals.^[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for **heptane-1,2,7-triol** is limited. The following tables summarize information gathered from chemical databases and supplier catalogs.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	37939-50-7	[1] [2]
Molecular Formula	C ₇ H ₁₆ O ₃	[1] [2] [3]
Molecular Weight	148.20 g/mol	[1] [2]
SMILES	C(CCC(CO)O)CCO	[1] [2]
InChI	InChI=1/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2	[1]
Purity	>95.0% (GC)	[1]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[1]

Table 2: Predicted Physicochemical Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	60.69 Å ²	[2]
LogP	-0.1077	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	6	[2]

Synthesis and Experimental Protocols

A detailed, validated, and published experimental protocol for the synthesis of **heptane-1,2,7-triol** is not available in the current body of scientific literature. However, general methods for the synthesis of polyols can be considered as potential routes.

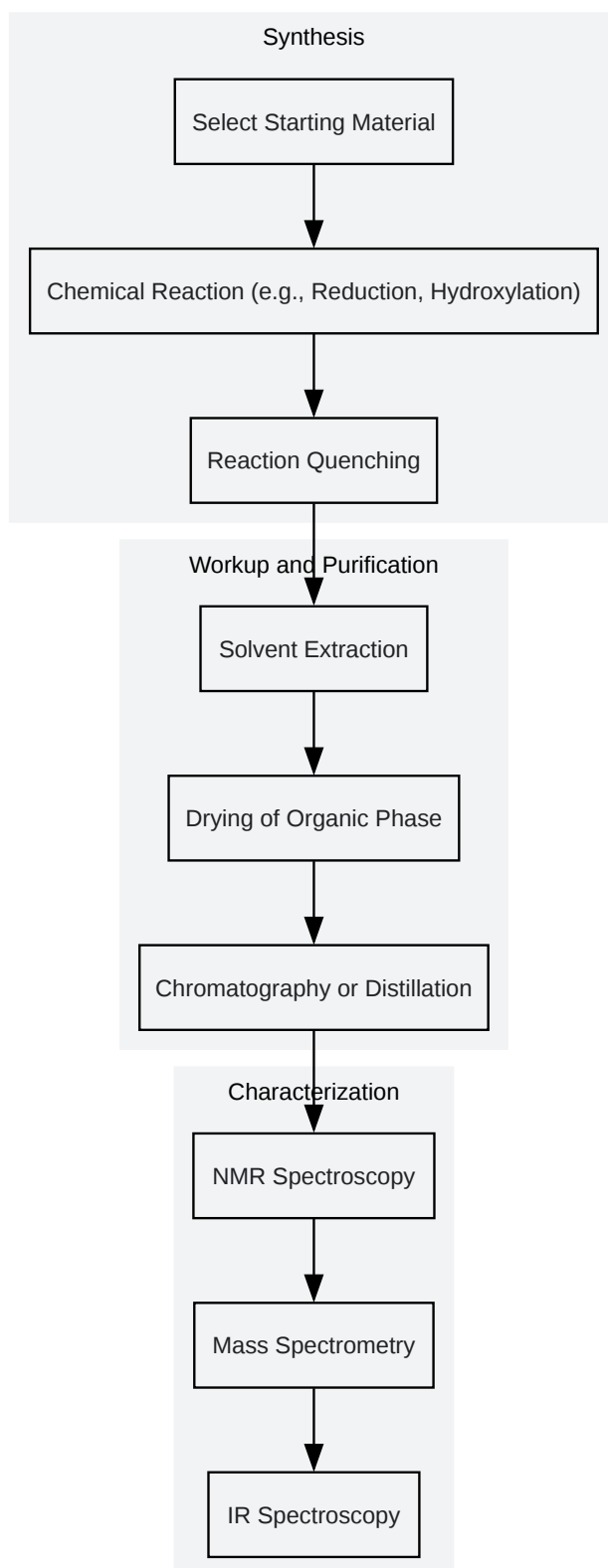
Potential Synthetic Approaches:

Polyols are organic compounds containing multiple hydroxyl groups.^[4] General synthetic strategies for polyols that could theoretically be adapted for **heptane-1,2,7-triol** include:

- Reduction of corresponding carbonyl or carboxyl compounds: A suitable precursor with ketone, aldehyde, or ester functional groups at the desired positions could be reduced to the corresponding triol.
- Hydroxylation of alkenes: A heptene derivative with double bonds at appropriate locations could undergo dihydroxylation reactions.
- Ring-opening of epoxides: The reaction of epoxides with multifunctional alcohols is a common method for producing polyether polyols.^{[4][5]}

Hypothetical Experimental Workflow for Polyol Synthesis:

The following diagram illustrates a generalized workflow for the synthesis and purification of a polyol, which would be applicable to **heptane-1,2,7-triol**.



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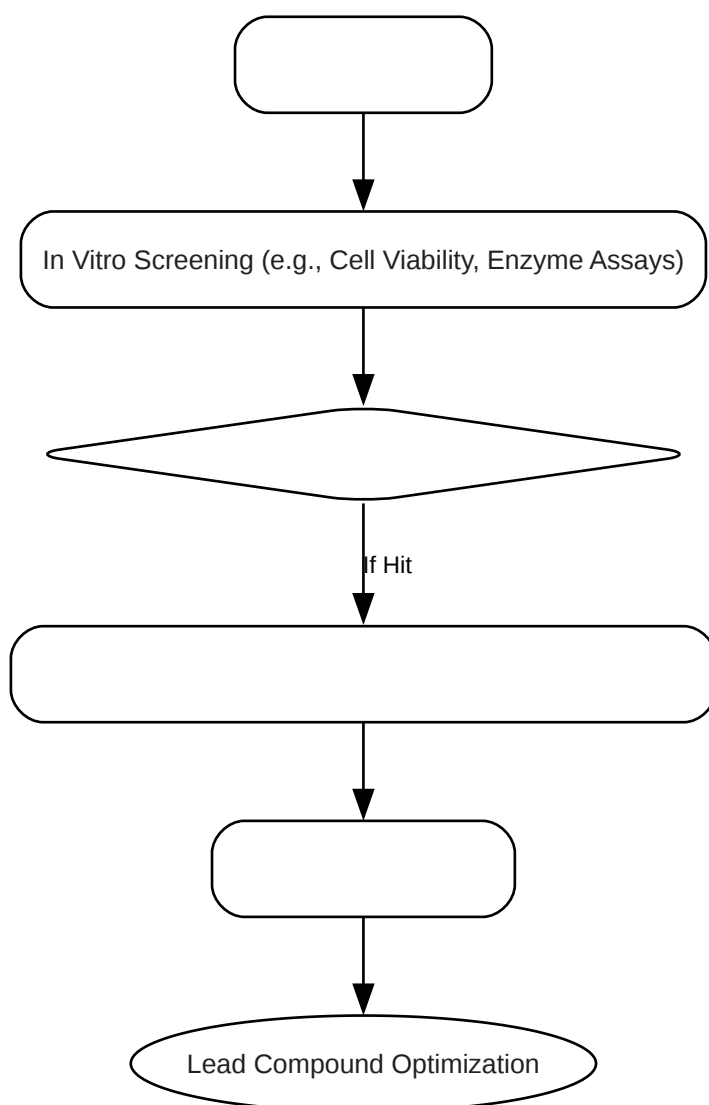
Caption: Generalized workflow for the synthesis and characterization of a polyol.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for **heptane-1,2,7-triol**. In silico predictions and experimental screening would be required to determine any potential pharmacological effects.

Logical Relationship for Investigating Biological Activity:

Should research into the biological effects of **heptane-1,2,7-triol** be undertaken, the following logical progression of experiments would be a standard approach.



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Caption: Logical workflow for the discovery and development of a bioactive compound.

Conclusion and Future Directions

Heptane-1,2,7-triol is a chemical entity with defined physical and chemical properties available primarily through chemical suppliers and databases. A significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. Future research should focus on:

- Development and publication of a robust synthetic protocol.
- Thorough spectroscopic characterization (NMR, IR, MS) of the purified compound.
- Broad-spectrum screening for biological activity to identify potential therapeutic applications.

This foundational work is necessary before more in-depth studies, such as the elucidation of signaling pathways or use in drug development, can be pursued.

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